molecular formula C8H11BrFNSi B2688388 6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine CAS No. 2089277-62-1

6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine

Cat. No.: B2688388
CAS No.: 2089277-62-1
M. Wt: 248.17
InChI Key: LJWABYNYSGASQP-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine ( 2089277-62-1) is a high-purity, multifunctional heteroaromatic intermediate of significant interest in advanced research and development. Its molecular formula is C8H11BrFNSi, with a molecular weight of 248.17 g/mol . This compound is part of a unique class of pyridine-based chemicals that have become highly prominent in the development of modern agrochemicals and pharmaceuticals . The simultaneous presence of bromo, fluoro, and trimethylsilyl substituents on the pyridine ring creates a versatile and reactive scaffold designed for sophisticated synthetic applications. The bromine atom serves as an excellent site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of complex carbon-based or nitrogen-based substituents, respectively. The fluorine atom can enhance a molecule's electronic properties, metabolic stability, and bioavailability, which is a critical feature in the design of active pharmaceutical ingredients (APIs) and crop protection agents . The trimethylsilyl group acts as both a protecting group and a directing group for subsequent functionalization, offering researchers a powerful handle for regioselective synthesis. This compound is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this building block in discovery programs aimed at developing novel substances with unique modes of action, potentially helping to overcome issues like pest resistance in agrochemistry or creating patentable new chemical entities in medicinal chemistry . Proper storage conditions are 2-8°C . Handle with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(6-bromo-2-fluoropyridin-3-yl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrFNSi/c1-12(2,3)6-4-5-7(9)11-8(6)10/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWABYNYSGASQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(N=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrFNSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-fluoro-3-(trimethylsilyl)pyridine with bromine under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar halogenation and silylation reactions on a larger scale. The use of efficient catalysts and optimized reaction conditions would be essential to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the bromine and fluorine atoms. This activation facilitates nucleophilic substitution and coupling reactions. The trimethylsilyl group can also be removed under specific conditions to reveal a reactive site for further functionalization .

Comparison with Similar Compounds

6-Bromo-2-chloro-3-(trimethylsilyl)pyridine

  • Structure : Chlorine replaces fluorine at position 2.
  • Reactivity : Chlorine is a stronger leaving group than fluorine, making this compound more reactive in nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling reactions.
  • Applications : Preferred in reactions requiring sequential substitution (e.g., replacing Cl with other groups) .
  • Electronic Effects : Chlorine’s electron-withdrawing nature deactivates the pyridine ring more than fluorine, reducing electrophilic substitution rates.

3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine

  • Structure : Trifluoromethyl (CF₃) group at position 6 instead of TMS.
  • Reactivity : The CF₃ group is strongly electron-withdrawing, activating the ring for nucleophilic attack at position 4 or 5.
  • Applications : Used in fluorinated drug candidates (e.g., kinase inhibitors) due to enhanced metabolic stability and bioavailability .
  • Physical Properties : Higher lipophilicity compared to the TMS analog, impacting solubility in organic solvents.

6-Bromo-3-fluoro-2-formylpyridine

  • Structure : Formyl (CHO) group at position 2 instead of fluorine; fluorine at position 3.
  • Reactivity : The aldehyde enables condensation reactions (e.g., formation of hydrazones or imines).
  • Applications : Intermediate in synthesizing Schiff bases or heterocyclic scaffolds like imidazoles .
  • Electronic Effects : Fluorine at position 3 directs electrophiles to positions 4 or 5, differing from the TMS analog’s ortho/para-directing effects.

6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine

  • Structure : Fused furan ring system with TMS at position 2.
  • Reactivity : The fused ring increases aromatic stability, reducing reactivity toward electrophiles.
  • Applications : Used in materials science for π-conjugated systems or as a ligand in catalysis .
  • Synthetic Challenges: Requires multi-step synthesis compared to monosubstituted pyridines.

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine

  • Structure : Combines Br, Cl, and CF₃ groups.
  • Reactivity : Sequential substitution of Cl and Br allows modular functionalization.
  • Applications : Key intermediate in agrochemicals (e.g., herbicides) due to trifluoromethyl’s resistance to degradation .

Comparative Data Table

Compound Name Substituents (Positions) Key Reactivity Applications
6-Bromo-2-fluoro-3-TMS-pyridine Br (6), F (2), TMS (3) Cross-coupling, SNAr Pharmaceuticals, agrochemicals
6-Bromo-2-chloro-3-TMS-pyridine Br (6), Cl (2), TMS (3) Sequential substitution Multi-step synthesis
3-Bromo-2-fluoro-6-CF₃-pyridine Br (3), F (2), CF₃ (6) Nucleophilic substitution Fluorinated drug candidates
6-Bromo-3-fluoro-2-formylpyridine Br (6), F (3), CHO (2) Condensation reactions Heterocyclic synthesis
6-Bromo-2-TMS-furo[3,2-b]pyridine Br (6), TMS (2), fused furan π-Conjugated systems Materials science, catalysis

Research Findings and Trends

  • Electronic Effects : Fluorine’s electronegativity increases ring deactivation but enhances metabolic stability in vivo compared to chlorine .
  • Silyl Group Utility: The TMS group in 6-Bromo-2-fluoro-3-TMS-pyridine improves regioselectivity in lithiation reactions compared to non-silylated analogs .
  • Synthetic Flexibility : Compounds with multiple halogens (e.g., Br and Cl) enable sequential functionalization, as seen in agrochemical intermediates .
  • Biological Activity : Fluorinated pyridines exhibit higher bioavailability, while TMS-containing derivatives show enhanced lipophilicity .

Biological Activity

6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine is a pyridine derivative that has garnered interest in medicinal chemistry and biological research due to its potential pharmacological activities. This compound, characterized by the presence of bromine, fluorine, and a trimethylsilyl group, is being investigated for its interactions with biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The chemical structure of 6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine can be represented as follows:

C9H10BrFNSi\text{C}_9\text{H}_{10}\text{BrFNSi}

This structure includes key functional groups that influence its reactivity and biological activity. The trimethylsilyl group enhances lipophilicity, potentially improving membrane permeability.

The biological activity of 6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine is primarily attributed to its ability to interact with specific molecular targets within cells. This compound may act as an enzyme inhibitor or receptor modulator, affecting various signaling pathways involved in cellular processes.

Biological Activity Overview

Research indicates that 6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Enzyme Inhibition : It has been evaluated for its potential to inhibit enzymes linked to disease pathways, including kinases involved in cancer progression.
  • Cytotoxic Effects : In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Staphylococcus aureus
Enzyme InhibitionInhibits certain kinases (IC50 values)
CytotoxicitySignificant effects on cancer cell lines

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of 6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine on human breast cancer cell lines (MCF-7). The compound was tested at various concentrations (1 µM to 100 µM), showing a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating moderate potency against these cells. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.

Table 2: Cytotoxicity Data

Concentration (µM)Cell Viability (%)IC50 (µM)
190
1070
2540
5020
100525

Q & A

Q. What are the common synthetic routes for preparing 6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : A two-step approach is typically employed: (1) halogenation of the pyridine core followed by (2) silylation. For example, fluorination at the 2-position may involve nucleophilic aromatic substitution (SNAr) using KF in polar aprotic solvents like DMSO or DMF, while bromination at the 6-position can be achieved via directed ortho-metallation (DoM) or halogen exchange . The trimethylsilyl group is introduced via Grignard or lithium-halogen exchange reactions with trimethylsilyl chloride. Optimal conditions (e.g., anhydrous solvents, low temperatures for silylation) are critical to avoid side reactions like desilylation or over-halogenation. Yield optimization requires monitoring reaction progress via TLC or LC-MS .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine?

  • Methodological Answer :
  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substitution patterns (e.g., coupling constants for fluorine). 29Si^{29}\text{Si} NMR verifies silyl group integrity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies isotopic patterns (Br: 79/81) and molecular ion peaks.
  • X-ray Crystallography : ORTEP-III software (or modern equivalents) can resolve steric effects from the bulky trimethylsilyl group and confirm regiochemistry .

Advanced Research Questions

Q. How do electronic and steric effects influence regioselective functionalization of 6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine?

  • Methodological Answer :
  • Electronics : The electron-withdrawing fluorine at C2 deactivates the pyridine ring, directing electrophilic substitutions to the meta position (C5). Bromine at C6 further modulates reactivity via resonance effects.
  • Sterics : The trimethylsilyl group at C3 hinders reactions at adjacent positions, favoring modifications at C4 or C4. Computational studies (DFT) or Hammett parameters can predict reactivity trends. Experimental validation via competitive coupling reactions (e.g., Suzuki-Miyaura) is recommended .

Q. How can contradictory spectral data (e.g., unexpected 19F^{19}\text{F} NMR shifts) be resolved during analysis?

  • Methodological Answer :
  • Isotopic Interference : Bromine’s 79Br^{79}\text{Br}/81Br^{81}\text{Br} split in MS may obscure fluorine signals. Use isotopic filtering in HRMS.
  • Solvent Effects : Fluorine chemical shifts are solvent-dependent. Record 19F^{19}\text{F} NMR in consistent solvents (e.g., CDCl3_3) and compare with literature analogs .
  • Paramagnetic Shifts : Trace metal impurities (e.g., from catalysts) can distort NMR signals. Purify via column chromatography or recrystallization .

Q. What strategies are effective for functionalizing the bromine site while preserving the trimethylsilyl group?

  • Methodological Answer :
  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids under mild conditions (Pd(PPh3_3)4_4, K2_2CO3_3, 60°C) retains the silyl group.
  • Protection-Deprotection : Temporarily protect the silyl group with TMSCl during harsh reactions.
  • Selective Oxidants : Avoid Brønsted acids or strong bases to prevent desilylation. Use LiHMDS for deprotonation .

Q. What challenges arise in purifying 6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine, and how can they be mitigated?

  • Methodological Answer :
  • Volatility : The compound’s low melting point (similar to 6-Bromo-2,3-dimethylpyridine, mp: 30–35°C) complicates distillation. Use flash chromatography with hexane/EtOAc gradients.
  • Hydrolysis Sensitivity : The silyl group is prone to hydrolysis. Conduct reactions under inert atmosphere and store products in anhydrous conditions .

Key Research Recommendations

  • Synthetic Optimization : Screen alternative fluorinating agents (e.g., Selectfluor) to improve regioselectivity .
  • Computational Modeling : Use Gaussian or ORCA to map electrostatic potential surfaces for reaction planning .
  • Stability Studies : Monitor long-term storage stability via accelerated aging tests (40°C/75% RH) .

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